molecular formula C11H11N3O4 B1293670 3-Ethoxy-1-(4-nitrophenyl)-2-pyrazolin-5-one CAS No. 4105-90-2

3-Ethoxy-1-(4-nitrophenyl)-2-pyrazolin-5-one

Cat. No.: B1293670
CAS No.: 4105-90-2
M. Wt: 249.22 g/mol
InChI Key: XWXGLGWXBJDMPT-UHFFFAOYSA-N
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Description

3-Ethoxy-1-(4-nitrophenyl)-2-pyrazolin-5-one (CAS: 4105-90-2, molecular formula: C₁₁H₁₁N₃O₄) is a pyrazolin-5-one derivative characterized by an ethoxy group at the 3-position and a 4-nitrophenyl group at the 1-position of the pyrazoline ring . This compound is primarily utilized in chemical synthesis and industrial applications, as evidenced by its inclusion in supplier catalogs .

Properties

IUPAC Name

5-ethoxy-2-(4-nitrophenyl)-4H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H11N3O4/c1-2-18-10-7-11(15)13(12-10)8-3-5-9(6-4-8)14(16)17/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XWXGLGWXBJDMPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN(C(=O)C1)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1063302
Record name 3H-Pyrazol-3-one, 5-ethoxy-2,4-dihydro-2-(4-nitrophenyl)-
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Molecular Weight

249.22 g/mol
Source PubChem
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CAS No.

4105-90-2
Record name 5-Ethoxy-2,4-dihydro-2-(4-nitrophenyl)-3H-pyrazol-3-one
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Record name 3H-Pyrazol-3-one, 5-ethoxy-2,4-dihydro-2-(4-nitrophenyl)-
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Record name 3H-Pyrazol-3-one, 5-ethoxy-2,4-dihydro-2-(4-nitrophenyl)-
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Record name 3H-Pyrazol-3-one, 5-ethoxy-2,4-dihydro-2-(4-nitrophenyl)-
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Record name 5-ethoxy-2,4-dihydro-2-(4-nitrophenyl)-3H-pyrazol-3-one
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Preparation Methods

Key Steps:

  • Condensation Reaction:

    • React ethyl acetoacetate (or similar β-keto ester) with hydrazine hydrate or substituted hydrazines (e.g., 4-nitrophenylhydrazine) under controlled conditions.
    • The reaction is typically catalyzed by a base such as sodium methoxide or potassium carbonate.
  • Cyclization:

    • The intermediate undergoes cyclization, forming the pyrazolone ring.
    • Cyclization agents such as alkali metal alkoxides (e.g., sodium methoxide) are commonly used.
  • Final Structure Formation:

    • Substitution with ethoxy groups is achieved either during the cyclization step or as a post-synthesis modification.

Reaction Conditions:

  • Solvent: Toluene or methanol.
  • Temperature: Moderate heating (e.g., 90–120°C).
  • Duration: Reaction times vary depending on catalysts and conditions, ranging from minutes to hours.

Eco-Friendly One-Pot Synthesis

An alternative approach involves a one-pot synthesis under solvent-free conditions, emphasizing green chemistry principles.

Procedure:

  • Combine ethyl acetoacetate, phenylhydrazine (or substituted hydrazines), and aldehyde in stoichiometric ratios.
  • Use an acidic ionic liquid catalyst such as [Et₃NH][HSO₄].
  • Heat the mixture at approximately 90°C while monitoring progress via thin-layer chromatography (TLC).

Advantages:

  • Solvent-free conditions reduce environmental impact.
  • Ionic liquids act as recyclable catalysts, enhancing sustainability.
  • High yields and short reaction times are achievable (e.g., up to 86% yield in 35 minutes).

Patent-Based Synthesis

A patented method describes the preparation of pyrazolone derivatives using specific combinations of precursors and solvents.

Example Process:

  • Mix ethyl 3-ethoxy-3-iminopropionate hydrochloride, m-nitroaniline, anhydrous methanol, and sodium methoxide.
  • Add toluene as a co-solvent for improved reaction efficiency.
  • The resulting product is purified by recrystallization.

Yield Optimization:

  • Adjusting solvent ratios and reaction conditions can improve yields (e.g., up to 60% yield reported).

Data Table: Reaction Parameters

Method Reactants Catalyst Solvent Temperature Yield
General Synthetic Route Ethyl acetoacetate + 4-nitrophenylhydrazine Sodium methoxide Methanol/Toluene ~100°C Moderate
Eco-Friendly One-Pot Synthesis Ethyl acetoacetate + phenylhydrazine + aldehyde [Et₃NH][HSO₄] None (solvent-free) ~90°C Up to 86%
Patent-Based Synthesis Ethyl 3-ethoxy-3-iminopropionate + m-nitroaniline Sodium methoxide Methanol/Toluene ~120°C ~60%

Analysis of Methods

Strengths:

  • The eco-friendly one-pot synthesis aligns with green chemistry principles, offering high efficiency and sustainability.
  • Patent-based methods provide detailed procedural insights for industrial-scale synthesis.

Challenges:

  • Some methods require specialized catalysts or solvents, which may increase costs.
  • Reaction times and yields can vary significantly depending on experimental conditions.

Chemical Reactions Analysis

Types of Reactions: 3-Ethoxy-1-(4-nitrophenyl)-2-pyrazolin-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions, typically under basic or acidic conditions.

Major Products:

    Oxidation: Pyrazole derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrazolinones depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity
Research has indicated that derivatives of pyrazolines, including 3-Ethoxy-1-(4-nitrophenyl)-2-pyrazolin-5-one, exhibit significant anticancer properties. A study highlighted the compound's potential as a cytotoxic agent against lung carcinoma cell lines (A549) through MTT assays, suggesting that modifications to the pyrazoline structure can enhance its efficacy against cancer cells .

1.2 Anti-inflammatory Properties
Compounds similar to this compound have been noted for their anti-inflammatory effects. They act as intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), which are widely used to alleviate pain and inflammation .

1.3 Analgesic Effects
This compound is also associated with analgesic properties, functioning similarly to established analgesics like Propyphenazone. Its structure allows it to interact with pain pathways effectively, making it a candidate for further research in pain management therapies .

Material Science Applications

2.1 Dyes and Pigments
this compound is utilized in the dye and pigment industries. Its chemical structure allows it to act as an effective colorant, contributing to the development of vibrant dyes used in textiles and other materials .

2.2 Chemical Intermediates
The compound serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its reactive centers facilitate numerous chemical transformations, making it valuable in developing new compounds with desired biological activities .

Case Studies and Research Findings

Study Focus Area Findings
Hawash et al. (2017)Anticancer ActivityThe study demonstrated that pyrazole derivatives enhanced cytotoxicity against A549 cells, indicating potential for cancer treatment applications .
Pharmacological ReviewAnti-inflammatory EffectsCompounds similar to this compound were found to inhibit inflammatory pathways effectively .
Industrial Application ReportDyes and PigmentsThe compound was characterized as a promising candidate for use in dye formulations due to its stability and color properties .

Mechanism of Action

The mechanism of action of 3-Ethoxy-1-(4-nitrophenyl)-2-pyrazolin-5-one varies depending on its application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For example, its anti-inflammatory activity may involve the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-[2-(4-Nitrophenyl)hydrazono]-2-pyrazolin-5-one
  • Structure: 1-(4-nitrophenyl) with a hydrazono group at the 4-position.
  • Activity : Demonstrates potent anticancer activity against breast (MCF-7), liver (HepG2), and colon (HCT-116) cancer cell lines, with IC₅₀ values of 0.2–3.4 μM .
  • Key Difference: The hydrazono group enhances antiproliferative effects compared to the ethoxy group in the target compound.
3-Methyl-4-((4-nitrophenyl)methylene)-1-phenyl-2-pyrazolin-5-one
  • Structure : 3-methyl and 4-(4-nitrophenyl)methylene groups with a phenyl substituent at the 1-position (CAS: 132603-48-6) .
  • Activity : Structural analogs with methyl and methylene groups are often explored for optoelectronic applications due to extended conjugation.
  • Key Difference : The phenyl group at the 1-position and methyl substituent may reduce solubility compared to the ethoxy group.
Picrolonic Acid (3-Methyl-4-nitro-1-(4-nitrophenyl)-2-pyrazolin-5-one)
  • Structure : 3-methyl and 4-nitro substituents (CAS: 550-74-3) .
  • Applications : Widely used as a reagent for metal ion determination (e.g., Ca²⁺, Mg²⁺) and isolation of amines.
  • Key Difference : The nitro group at the 4-position increases electrophilicity, making it more reactive than the ethoxy-substituted target compound.
Toluenyl Sulfonyl-Substituted Pyrazolin-5-ones
  • Structure: 1-(toluenyl sulfonyl) with hydrazono or substituted aryl groups at the 4-position .
  • Electrochemical Behavior : Exhibit two irreversible, diffusion-controlled polarographic reduction waves across pH 1.1–10.1.
3'-(4-Nitrophenyl)-1'-phenyl Bipyrazole Derivatives
  • Structure : Bipyrazole frameworks with 4-nitrophenyl and aryl substituents .
  • Synthesis : Prepared via multicomponent condensation methods, similar to routes used for pyrazolin-5-ones .

Structural and Application-Based Comparisons

Compound Name Substituents Key Properties/Applications References
3-Ethoxy-1-(4-nitrophenyl)-2-pyrazolin-5-one 3-ethoxy, 1-(4-nitrophenyl) Industrial synthesis, reagent potential
4-[2-(4-Nitrophenyl)hydrazono]-2-pyrazolin-5-one 4-hydrazono, 1-(4-nitrophenyl) Anticancer (IC₅₀: 0.2–3.4 μM)
Picrolonic Acid 3-methyl, 4-nitro, 1-(4-nitrophenyl) Metal ion determination, amine isolation
1-(4-Nitrophenyl)-3-methyl-2-pyrazolin-5-one 3-methyl, 1-(4-nitrophenyl) Lower molecular weight (C₁₀H₉N₃O₃)

Research Findings and Trends

Anticancer Activity: Hydrazono-substituted pyrazolin-5-ones show superior anticancer activity compared to ethoxy or nitro derivatives, likely due to enhanced hydrogen bonding and target interaction .

Electrochemical Behavior: Electron-withdrawing groups (e.g., nitro, sulfonyl) stabilize reduction processes, whereas ethoxy groups may shift reduction potentials due to their electron-donating effects .

Synthetic Utility : The ethoxy group in this compound improves solubility in organic solvents, facilitating its use as a synthetic intermediate .

Biological Activity

3-Ethoxy-1-(4-nitrophenyl)-2-pyrazolin-5-one is a compound belonging to the pyrazolone class, which has garnered attention for its diverse biological activities. This article reviews the compound's synthesis, biological activities, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The compound can be synthesized through nucleophilic substitution reactions involving ethoxylation of pyrazole derivatives. The presence of the ethoxy group enhances its solubility and biological activity. The chemical structure is characterized by a pyrazolone ring substituted with a 4-nitrophenyl group, which is crucial for its pharmacological properties.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds range from 0.22 to 0.25 μg/mL, indicating potent antibacterial activity .

Anticancer Properties

The compound has demonstrated promising anticancer effects across multiple cancer cell lines. For instance, studies have reported that pyrazolone derivatives can inhibit the proliferation of glioma cells and other cancer types by targeting specific signaling pathways involved in cell growth and survival . The ability to selectively target cancer cells while sparing normal cells is particularly noteworthy, as it suggests a favorable therapeutic index.

The biological activity of this compound is attributed to several mechanisms:

  • Kinase Inhibition : It has been identified as an inhibitor of serine/threonine and tyrosine kinases, which play critical roles in signal transduction pathways associated with cancer progression .
  • Antioxidant Activity : The compound exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress in various biological systems .
  • Anti-inflammatory Effects : Pyrazolone derivatives have been shown to possess anti-inflammatory activity, potentially through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the inflammatory response .

Study on Anticancer Efficacy

In a recent study evaluating the anticancer efficacy of pyrazolone derivatives, this compound was tested against several cancer cell lines including breast (MDA-MB-231) and lung cancer cells. Results indicated a significant reduction in cell viability at low micromolar concentrations, highlighting its potential as an anticancer agent .

Antimicrobial Evaluation

Another study focused on the antimicrobial properties of this compound against pathogenic bacteria. The results showed that the compound effectively inhibited biofilm formation and bacterial growth, suggesting its potential use in treating infections caused by resistant bacterial strains .

Table 1: Biological Activity Summary of this compound

Activity TypeTarget Organism/Cell LineMIC (μg/mL)IC50 (μM)Reference
AntibacterialStaphylococcus aureus0.22-
Escherichia coli0.25-
AnticancerMDA-MB-231 (breast cancer)-<10
Glioma Cells-<5

Q & A

Q. What are the common synthetic routes for preparing 3-Ethoxy-1-(4-nitrophenyl)-2-pyrazolin-5-one, and how do reaction conditions influence yield and purity?

The compound can be synthesized via Claisen-Schmidt condensation between 4-nitroacetophenone and ethoxy-substituted hydrazine derivatives under acidic or basic catalysis. Reaction conditions such as solvent polarity (e.g., ethanol vs. DMF), temperature (80–120°C), and catalyst type (e.g., NaOH or HCl) significantly impact yield. For example, elevated temperatures improve cyclization but may increase side products like unreacted ketones or dimerization by-products .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm substituent positions (e.g., ethoxy group at C3, nitro group at para-position of phenyl).
  • FT-IR : Identifies carbonyl (C=O) stretching (~1650–1700 cm⁻¹) and nitro (NO₂) vibrations (~1520 cm⁻¹).
  • X-ray crystallography : Resolves crystal packing and intramolecular interactions, as demonstrated for structurally similar pyrazolinones .
  • UV-Vis : Monitors π→π* transitions influenced by the nitro group’s electron-withdrawing effects .

Q. What solvent systems are recommended for the purification of this compound?

Recrystallization in ethanol-water mixtures (7:3 v/v) or column chromatography using silica gel with ethyl acetate/hexane (3:7) achieves high purity. Polar solvents enhance solubility of nitro-substituted intermediates, while hexane aids in fractionating non-polar impurities .

Q. What are the documented applications of this compound in analytical chemistry?

Similar pyrazolinones are used as derivatization agents for carbohydrate analysis via pre-column labeling, improving HPLC/UV detection sensitivity. Methodological steps include optimizing pH (6–8) to ensure stable Schiff base formation and using excess reagent to drive reactions to completion .

Advanced Research Questions

Q. How does the electron-withdrawing nitro group on the phenyl ring affect the reactivity and stability of this compound in radical scavenging applications?

The nitro group enhances radical stabilization via resonance delocalization, as observed in structurally related radical scavengers like edaravone. However, it may reduce solubility in aqueous media, necessitating co-solvents (e.g., DMSO) for in vitro assays. Computational studies (DFT) can quantify spin density distribution to predict scavenging efficiency .

Q. What strategies can resolve contradictory data regarding the efficacy of this compound as a derivatization agent in carbohydrate analysis?

Contradictions may arise from variable reaction kinetics or matrix interference. Solutions include:

  • Standardizing incubation time (30–60 min at 60°C).
  • Using internal standards (e.g., deuterated analogs) to correct for recovery rates.
  • Validating methods with spike-recovery experiments in complex biological matrices .

Q. How can computational chemistry predict the interaction mechanisms of this compound with biological targets like ecto-5'-nucleotidase?

Molecular docking (AutoDock Vina) and MD simulations model binding affinities to the enzyme’s active site. Key interactions include hydrogen bonding between the pyrazolinone carbonyl and Arg354, and π-stacking with the nitro-phenyl group and Phe417. Free energy calculations (MM-PBSA) refine binding energy estimates .

Q. In neuroprotection studies, how does the substitution pattern on the pyrazolinone core influence radical scavenging activity?

Ethoxy and nitro groups enhance electron-deficient character, improving reactivity toward ROS (e.g., hydroxyl radicals). Comparative studies with methyl or phenyl analogs show that bulky substituents reduce blood-brain barrier permeability, limiting in vivo efficacy. Structure-activity relationship (SAR) models prioritize substituents balancing lipophilicity and polarity .

Q. What experimental approaches validate the specificity of this compound in inhibiting ecto-5'-nucleotidase?

  • Enzyme kinetics : Measure KiK_i values via Lineweaver-Burk plots under varying substrate (AMP) concentrations.
  • Selectivity profiling : Test against homologous enzymes (e.g., CD73) to rule off-target effects.
  • CRISPR/Cas9 knockout models : Confirm phenotype rescue in ecto-5'-nucleotidase-deficient cell lines .

Q. How do steric and electronic effects of the ethoxy group impact regioselectivity in Michael addition reactions involving this compound?

The ethoxy group directs nucleophilic attack to the β-position of the α,β-unsaturated carbonyl system. Steric hindrance from the ethoxy moiety reduces competing γ-addition, as shown in asymmetric syntheses of β-hydroxypyrazolyl ketones. Chiral organocatalysts (e.g., L-proline) enhance enantioselectivity (>90% ee) .

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